![molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6](/img/structure/B118660.png)
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a ketone derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety attached to a four-carbon chain terminating in a ketone group. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. The compound has been structurally characterized via X-ray crystallography, revealing a "wrapped" conformation of the dioxole ring and intermolecular C–H⋯O hydrogen bonds that stabilize the crystal lattice . Key crystallographic parameters include a space group of P2₁/c, unit cell dimensions (a = 11.155 Å, b = 7.230 Å, c = 15.080 Å), and refinement residuals (R = 0.070, wR = 0.174) .
Métodos De Preparación
Friedel-Crafts Acylation
The Friedel-Crafts acylation reaction is a cornerstone in synthesizing aromatic ketones. For 1-(Benzo[d] dioxol-5-yl)butan-1-one, this method involves electrophilic substitution at the 5-position of the benzodioxole ring using butyryl chloride as the acylating agent.
Reaction Mechanism
-
Activation of Acyl Chloride : A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of butyryl chloride, enhancing the electrophilicity of the acyl carbon.
-
Electrophilic Attack : The activated acylium ion attacks the electron-rich 5-position of the benzodioxole ring, forming a sigma complex.
-
Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding the desired ketone.
Optimized Conditions
Parameter | Value |
---|---|
Catalyst | Anhydrous AlCl₃ (1.2 eq) |
Solvent | Dichloromethane |
Temperature | 0°C → Room Temperature |
Reaction Time | 6–8 hours |
Yield | 68–72% |
Advantages : High regioselectivity due to the electron-donating methylenedioxy group.
Limitations : Requires strict anhydrous conditions and generates stoichiometric waste from the Lewis acid.
Grignard Reaction with Subsequent Oxidation
This two-step approach involves forming a carbon-carbon bond between the benzodioxole ring and a butyl chain, followed by oxidation to the ketone.
Step 1: Nucleophilic Addition
A Grignard reagent (e.g., butylmagnesium bromide) reacts with a benzodioxole carbonyl precursor (e.g., 5-bromo-1,3-benzodioxole):
3(\text{CH}2)3\text{MgBr} \rightarrow \text{1-(Benzo[d]dioxol-5-yl)butan-1-ol} + \text{MgBr}2
Step 2: Oxidation to Ketone
The secondary alcohol is oxidized using a Jones reagent (CrO₃/H₂SO₄):
3/\text{H}2\text{SO}_4} \text{1-(Benzo[d][1,dioxol-5-yl)butan-1-one}
Performance Metrics
Step | Reagent | Temperature | Yield |
---|---|---|---|
1 | Butylmagnesium bromide | 0°C | 85% |
2 | Jones reagent | 25°C | 78% |
Advantages : High atom economy in the Grignard step.
Limitations : Oxidation step requires careful handling of toxic chromium-based reagents.
Claisen Condensation
The Claisen condensation employs ester derivatives to form β-keto esters, which are subsequently decarboxylated.
Synthetic Pathway
-
Ester Formation : React 1,3-benzodioxole-5-carboxylic acid with ethanol to form the ethyl ester.
-
Condensation : Treat the ester with ethyl butyrate in the presence of sodium ethoxide:
-
Decarboxylation : Heat the β-keto ester under acidic conditions to eliminate CO₂:
Yield Optimization
Parameter | Value |
---|---|
Base | NaOEt (2.0 eq) |
Decarboxylation Temp | 120°C |
Overall Yield | 62% |
Advantages : Avoids use of strong Lewis acids.
Limitations : Multi-step synthesis reduces overall efficiency.
Hydrolysis of Nitriles
This method leverages the reactivity of nitriles to generate ketones via controlled hydrolysis.
Reaction Steps
-
Nitrile Synthesis : React 5-lithio-1,3-benzodioxole with butyronitrile in THF:
3(\text{CH}2)_2\text{CN} \rightarrow \text{1-(Benzo[d]dioxol-5-yl)butanenitrile}
-
Partial Hydrolysis : Treat the nitrile with dilute H₂SO₄ to yield the ketone:
2\text{SO}4, \text{H}_2\text{O}} \text{1-(Benzo[d]dioxol-5-yl)butan-1-one}
Efficiency Data
Step | Conditions | Yield |
---|---|---|
1 | THF, -78°C, 2 hours | 90% |
2 | 50% H₂SO₄, reflux | 65% |
Advantages : High-yielding nitrile formation step.
Limitations : Hydrolysis requires precise control to avoid over-oxidation.
Industrial-Scale Synthesis
Large-scale production prioritizes cost-effectiveness and reproducibility. A widely adopted industrial method involves:
Continuous-Flow Friedel-Crafts Acylation
-
Catalyst : Recyclable zeolite-based solid acid.
-
Solvent : Toluene (recycled via distillation).
-
Throughput : 500 kg/day.
-
Purity : >99% (via vacuum distillation).
Metric | Value |
---|---|
Space-Time Yield | 0.8 g/L·h |
Catalyst Lifetime | 1,000 cycles |
Energy Consumption | 15 kWh/kg |
Advantages : Environmentally friendly due to catalyst reuse.
Limitations : High initial capital investment.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has been studied for its diverse applications:
Chemistry
- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the creation of more complex molecules.
Biology
- Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. It has shown efficacy against several cancer cell lines:
- Prostate Cancer (LNCaP): IC50 = 5.6 µM
- Pancreatic Cancer (MIA PaCa-2): IC50 = 4.2 µM
- Acute Lymphoblastic Leukemia (CCRF-CEM): IC50 = 3.8 µM
These findings suggest that it induces apoptosis and causes cell cycle arrest at the S phase in these cancer cells.
Medicine
- Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases beyond cancer, including antimicrobial applications.
Industry
- Pharmaceuticals and Agrochemicals: The compound is utilized in the production of pharmaceuticals and agrochemicals, highlighting its commercial significance.
Comparative Studies
In comparative studies with similar compounds, this compound has demonstrated distinct advantages in terms of potency and selectivity against cancer cells. For example, derivatives containing multiple benzodioxole moieties exhibited lower IC50 values compared to established chemotherapeutics like doxorubicin .
Case Studies
A notable case study involved synthesizing bis-benzo[d][1,3]dioxol derivatives to evaluate their cytotoxic effects on various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The study revealed that certain derivatives had IC50 values lower than doxorubicin, indicating promising therapeutic potential .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). However, caution is advised as the compound may cause skin irritation and serious eye damage upon exposure.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and cell death .
Comparación Con Compuestos Similares
The structural and functional diversity of benzo[d][1,3]dioxol-5-yl ketones allows for comparisons across chain length, substituents, and applications. Below is a detailed analysis of analogous compounds:
Table 1: Comparative Analysis of Benzo[d][1,3]dioxol-5-yl Ketones
Key Observations
Brominated derivatives (e.g., 2-bromopropan-1-one) exhibit higher molecular weights and densities due to halogen substitution .
Substituent Effects: Halogenation: Bromine introduces steric bulk and electrophilicity, enabling nucleophilic substitutions (e.g., in antiviral agents) . Difluoro groups in diketones enhance electron deficiency, favoring cyclocondensation reactions . Amino Substitution: MBDB’s N-methyl group confers stimulant properties by modulating serotonin release, distinguishing it from non-amine ketones .
Crystallographic and Hydrogen Bonding Trends :
- The target compound’s C–H⋯O interactions (2.53 Å) are weaker than typical O–H⋯O bonds, influencing solubility and crystal packing .
- Shorter-chain analogs (e.g., propan-1-one) lack extended alkyl groups, reducing van der Waals interactions in solid-state structures .
Applications: Synthetic Intermediates: Propan-1-one derivatives are used in fluorinated amino acid synthesis , while diketones serve as precursors for heterocycles . Pharmacological Agents: MBDB’s stimulant activity contrasts with the inert nature of simple ketones, highlighting the role of amine functionalization .
Actividad Biológica
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, an organic compound with the molecular formula , has garnered attention for its significant biological activities, particularly in the realm of cancer research. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been studied primarily for its anticancer properties , showing efficacy against various cancer cell lines. Notable studies have demonstrated its ability to induce apoptosis and inhibit cell growth in prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells .
The primary mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Biochemical Pathways : The compound affects key pathways associated with cell cycle regulation and apoptosis.
Anticancer Activity
A significant study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LNCaP (Prostate) | 5.6 | Induction of apoptosis |
MIA PaCa-2 (Pancreatic) | 4.2 | Cell cycle arrest and apoptosis |
CCRF-CEM (Leukemia) | 3.8 | Apoptotic pathway activation |
These findings suggest that this compound is a potent candidate for further development as an anticancer agent.
Comparative Studies
In comparative studies with similar compounds, this compound exhibited distinct advantages in terms of potency and selectivity against cancer cells. For instance, a derivative containing two benzo[d][1,3]dioxol moieties showed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
Case Studies
One notable case study involved the synthesis and evaluation of bis-benzo[d][1,3]dioxol derivatives. These compounds were tested for their cytotoxic effects on HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The study revealed that certain derivatives had IC50 values lower than doxorubicin, indicating a promising therapeutic potential .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). However, it is essential to note that the compound may cause skin irritation and serious eye damage upon exposure .
Q & A
Q. Basic: What are the standard synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, and how are yields optimized?
Methodological Answer:
The synthesis typically involves a Friedel-Crafts acylation reaction, where benzo[d][1,3]dioxole derivatives react with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key steps include:
Substrate Preparation : Purification of benzo[d][1,3]dioxol-5-yl precursors via recrystallization to minimize side reactions.
Catalyst Optimization : Lewis acid selection impacts reaction efficiency; FeCl₃ may reduce side-product formation compared to AlCl₃ .
Solvent Selection : Dichloromethane or nitrobenzene is used for their ability to stabilize intermediates.
Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yields (60–80%) depend on stoichiometric control and catalyst recycling .
Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For example:
- Envelope Conformation : The dioxole ring adopts an envelope conformation (C11 atom displaced by 0.147 Å), confirmed via SHELXL refinement .
- Hydrogen Bonding : Weak C–H⋯O interactions (2.50–2.60 Å) stabilize crystal packing, identified using Mercury software.
- Validation : Cross-checking with density functional theory (DFT) calculations (e.g., Gaussian09) ensures geometric accuracy. Discrepancies in bond angles >2° warrant re-refinement using SHELXPRO .
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 6.7–6.9 ppm, dioxole ring) and ketone-adjacent methylene (δ 2.8–3.1 ppm, quartet). ¹³C NMR confirms the carbonyl carbon at δ 207–210 ppm .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C–O–C (dioxole) at 1240–1280 cm⁻¹ .
- Mass Spectrometry : ESI-MS (m/z 206.1 [M+H]⁺) with isotopic pattern matching .
Q. Advanced: How can researchers address contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions in neurotransmitter receptor binding (e.g., dopamine vs. serotonin affinity) require:
Assay Standardization : Use identical cell lines (e.g., HEK293 transfected with human receptors) and ligand concentrations (EC₅₀ determination).
Orthogonal Validation : Pair radioligand binding assays (³H-spiperone for dopamine D₂) with functional cAMP assays .
Metabolic Stability Checks : Incubate compounds with liver microsomes to rule out metabolite interference .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., butanoyl chloride).
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic spills with vermiculite .
Q. Advanced: How does the electronic nature of substituents affect the reactivity of the ketone group?
Methodological Answer:
Electron-donating groups (e.g., methoxy) on the dioxole ring decrease ketone electrophilicity, slowing nucleophilic additions. Quantify via:
- Hammett Studies : Plot log(k) vs. σ⁺ values for substituents. A negative slope confirms electron donation reduces reactivity.
- DFT Calculations : Analyze LUMO energy at the carbonyl carbon (e.g., ~-1.5 eV for unsubstituted vs. -1.2 eV for methoxy-substituted derivatives) .
Q. Basic: What are the primary research applications of this compound?
Methodological Answer:
- Neuropharmacology : Probe monoamine transporter inhibition (e.g., DAT, SERT) via competitive binding assays .
- Synthetic Intermediate : Key precursor for psychedelic phenethylamines (e.g., 3,4-methylenedioxy-N-ethylamphetamine) via reductive amination .
Q. Advanced: What strategies improve enantiomeric purity in derivatives with chiral centers?
Methodological Answer:
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation (≥95% ee).
- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts in ketone reductions (e.g., H₂, Pd/BaSO₄) .
- HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .
Q. Basic: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Incubate in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm).
- Hydrolysis Pathways : Acidic conditions (pH <3) promote ketone protonation, while alkaline conditions (pH >10) accelerate nucleophilic attack .
Q. Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZZIUFGVJOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473093 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-97-6 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.